molecular formula C15H11NO4S B1211305 2-Thiophenecarboxylic acid 2-(1,3-dioxo-2-isoindolyl)ethyl ester

2-Thiophenecarboxylic acid 2-(1,3-dioxo-2-isoindolyl)ethyl ester

Cat. No. B1211305
M. Wt: 301.3 g/mol
InChI Key: TZDQVHLIIZAVBC-UHFFFAOYSA-N
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Description

2-thiophenecarboxylic acid 2-(1,3-dioxo-2-isoindolyl)ethyl ester is a member of phthalimides.

Scientific Research Applications

1. Fragrance Ingredient Safety and Environmental Impact

2-Thiophenecarboxylic acid, ethyl ester has been evaluated for various toxicological endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, and more. It is not genotoxic and its exposure is below the Threshold of Toxicological Concern for different toxicity endpoints. It is also not expected to be phototoxic/photoallergenic and is environmentally safe, as it is not a persistent, bioaccumulative, and toxic (PBT) substance (Api et al., 2020).

2. Synthesis of β-thiophenecarboxylic Acids

A method for synthesizing esters of β-thiophenecarboxylic acids has been developed, which includes converting ethyl tetrahydrothionaphthene-3-carboxylate into ethyl thionaphthene-3-carboxylic acid through dehydrogenation (Shvedov et al., 1967).

3. Role in Synthesis of Heterocyclic Compounds

Thiophene-containing compounds, including those with a thiophene nucleus, have been synthesized for their biological activities such as anticancer, antibacterial, antiviral, and antioxidant activities. This research emphasizes the potential of thiophene compounds in medicinal chemistry (Mabkhot et al., 2017).

4. Electropolymerization for Cross-Linked Conducting Films

The ester of 2-(3-thienyl)ethanol with 3-thienylacetic acid has been synthesized and electropolymerized to create highly cross-linked, insoluble polymer films. These films exhibit hard and durable properties, useful in various applications (Dass et al., 2006).

5. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic Acid Esters

A synthesis method involving the reaction of thiophene with a catalyst system has been developed to create 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters. This demonstrates the compound's role in complex chemical synthesis processes (Khusnutdinov et al., 2008).

6. Electrochromic Properties in Conducting Polymers

Conducting polymers of various esters, including octanoic acid 2-thiophen-3-yl-ethyl ester, have been synthesized and characterized for their electrochromic properties. These polymers exhibit color changes and have potential applications in electrochromic devices (Camurlu et al., 2005).

7. DNA Hybridization Electrochemical Sensor

Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) has been used in electrochemical hybridization sensors. This highlights its potential in biomedical applications, especially in DNA detection and analysis (Cha et al., 2003).

properties

Product Name

2-Thiophenecarboxylic acid 2-(1,3-dioxo-2-isoindolyl)ethyl ester

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl thiophene-2-carboxylate

InChI

InChI=1S/C15H11NO4S/c17-13-10-4-1-2-5-11(10)14(18)16(13)7-8-20-15(19)12-6-3-9-21-12/h1-6,9H,7-8H2

InChI Key

TZDQVHLIIZAVBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(=O)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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